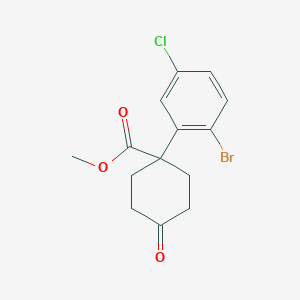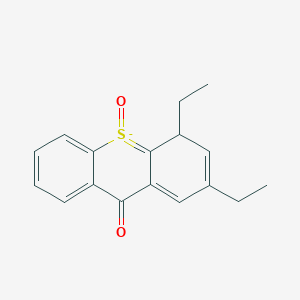
6-Methyl-4-azaindole-2-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-azaindole-2-carboxylic acid ethyl ester is a heterocyclic organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. The compound features a fused benzene and pyrrole ring system with a carboxylic acid ethyl ester group at the 2-position and a methyl group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For this specific compound, the starting materials would be 6-methyl-2-nitrobenzaldehyde and ethyl glycinate. The reaction proceeds through the following steps:
Condensation: The aldehyde reacts with phenylhydrazine to form a hydrazone.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indole ring.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反応の分析
Types of Reactions: 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: 6-Methyl-4-azaindole-2-carboxylic acid.
Reduction: this compound with reduced functional groups.
Substitution: 3-Bromo-6-methyl-4-azaindole-2-carboxylic acid ethyl ester.
科学的研究の応用
6-Methyl-4-azaindole-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming hydrogen bonds with the active site residues, thereby blocking substrate access. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing its binding affinity.
類似化合物との比較
- 6-Methyl-2-azaindole-3-carboxylic acid ethyl ester
- 4-Azaindole-2-carboxylic acid ethyl ester
- 6-Methylindole-2-carboxylic acid ethyl ester
Comparison: 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester is unique due to the presence of both a methyl group at the 6-position and an ethyl ester group at the 2-position. This combination enhances its biological activity and makes it a valuable compound for medicinal chemistry research. Compared to other similar compounds, it exhibits higher binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
ethyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-5-8-9(13-10)4-7(2)6-12-8/h4-6,13H,3H2,1-2H3 |
InChIキー |
QZLQZIBNGYYSDO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


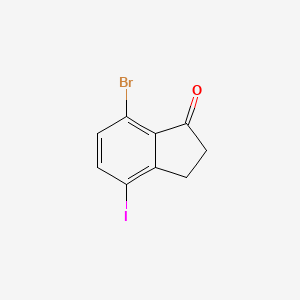
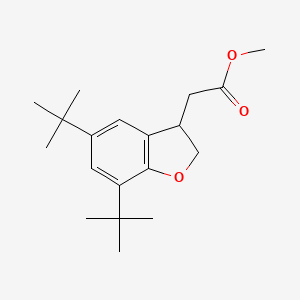
![Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester](/img/structure/B12333011.png)

![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)
![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333030.png)
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
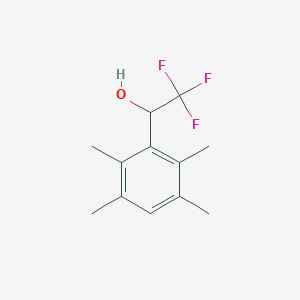
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12333057.png)
![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride](/img/structure/B12333063.png)
